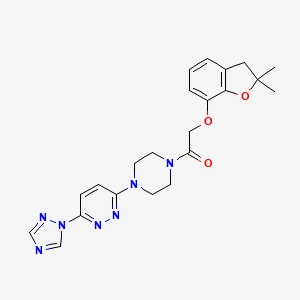

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Description

This compound is a structurally complex molecule featuring a piperazine core linked to a pyridazine-triazole moiety and a dihydrobenzofuran-ether ethanone side chain. The ethanone group at the terminal position likely contributes to hydrogen-bonding interactions, influencing binding affinity .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O3/c1-22(2)12-16-4-3-5-17(21(16)32-22)31-13-20(30)28-10-8-27(9-11-28)18-6-7-19(26-25-18)29-15-23-14-24-29/h3-7,14-15H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQCAMSTQFFCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N7O4, with a molecular weight of 423.433 g/mol. The structure contains several key functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N7O4 |

| Molecular Weight | 423.433 g/mol |

| Purity | ≥95% |

| IUPAC Name | 2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |

Anticancer Properties

Research indicates that compounds containing triazole and piperazine moieties exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to the target compound exhibited IC50 values as low as 0.99 µM against the BT-474 breast cancer cell line, indicating potent cytotoxicity. Mechanistic studies suggested that these compounds induce apoptosis through cell cycle arrest and tubulin polymerization inhibition .

Antimicrobial Activity

The triazole ring in the compound is known for its antifungal properties. Compounds with similar structures have been evaluated for their ability to inhibit fungal growth, particularly against strains like Candida albicans and Aspergillus species. The presence of the pyridazine moiety may enhance this activity through synergistic effects .

Neurotropic Effects

Recent studies on related bicyclic pyridine-based hybrids linked to triazole units have revealed neurotropic activities. These compounds were tested in models of seizures and demonstrated significant effects on seizure latency compared to controls . This suggests potential applications in treating neurological disorders.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of triazole-piperazine derivatives, the target compound was included in a library screened against multiple cancer cell lines (HeLa, MCF-7). The results indicated that certain analogs significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal potential of related compounds showed promising results against various fungal pathogens. The study utilized minimal inhibitory concentration (MIC) assays to determine effectiveness and found that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.

- Tubulin Polymerization Inhibition : Similar structures have been shown to bind at the colchicine site on tubulin, disrupting microtubule formation which is crucial for cell division.

- Antimicrobial Action : The triazole moiety interferes with fungal sterol biosynthesis pathways.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The triazole ring is known for its ability to disrupt fungal cell walls and inhibit the growth of bacteria. Studies have shown that derivatives of triazole can be effective against a range of pathogens, including resistant strains.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. Piperazine derivatives have been studied for their ability to modulate inflammatory pathways. Experimental data indicate that compounds with similar structures can reduce the production of pro-inflammatory cytokines in vitro.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Several studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study 1: Antimicrobial Activity

A study published in Molecules evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on piperazine derivatives highlighted their ability to inhibit nuclear factor kappa B (NF-kB), a key regulator of inflammation. This inhibition was linked to reduced expression of inflammatory mediators in cellular models .

Case Study 3: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone triggered apoptosis through caspase activation pathways. These findings suggest a promising role for this compound in cancer therapeutics .

Comparison with Similar Compounds

Piperazine Linkage and Heterocyclic Substituents

- Target Compound vs. UK-33274: The target’s pyridazine-triazole group differs from UK-33274’s quinazoline-aminodimethoxy system. The dihydrobenzofuran-ethoxy group in the target may confer greater metabolic stability compared to UK-33274’s benzodioxin-methanone .

- Target Compound vs. Compound m6: Both compounds feature a triazole and ethanone group, but m6’s pyrimidine core and chloro substituent suggest distinct electronic properties. The target’s pyridazine-triazole could enhance π-π stacking interactions, while m6’s pyrimidine may improve solubility .

Ketone Functionality

- The ethanone group in the target compound and m6 contrasts with UK-33274’s methanone. Ethanone’s extended chain may increase flexibility, enabling better accommodation in hydrophobic binding pockets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

- The compound’s complexity requires multi-step synthesis with careful optimization. A general approach involves:

- Heterocyclic coupling : Reacting 6-(1H-1,2,4-triazol-1-yl)pyridazine with piperazine derivatives under reflux conditions (e.g., ethanol, 2–4 h) to form the piperazine-pyridazine core .

- Ethanone linkage : Introducing the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl-oxy group via nucleophilic substitution or coupling reactions, using catalysts like triethylamine or palladium-based agents .

- Purification : Recrystallization (e.g., DMF/EtOH mixtures) and TLC monitoring (solvent system: toluene/ethyl acetate/water 8.7:1.2:1.1) to confirm purity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR and FTIR : Assign peaks for the triazole (δ 8.1–8.3 ppm), pyridazine (δ 7.5–8.0 ppm), and dihydrobenzofuran (δ 1.4–1.6 ppm for dimethyl groups) .

- X-ray crystallography : Use the CCP4 suite for phase determination and refinement. The triazole and pyridazine rings often exhibit coplanarity, influencing binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Core modifications : Test analogs with varied substituents on the triazole (e.g., methyl, fluoro) or pyridazine (e.g., nitro, amino) to assess impact on target binding. Evidence from similar HIV-1 inhibitors shows substituent coplanarity enhances potency .

- Pharmacokinetic screening : Evaluate metabolic stability (human liver microsomes) and logP (HPLC) to balance solubility and membrane permeability .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

- Protein binding adjustments : Use 40% human serum in assays to mimic physiological conditions. For example, substituents that reduce plasma protein binding (e.g., hydrophilic groups on the benzofuran moiety) improve in vivo activity .

- Dose-response modeling : Apply allometric scaling from rodent PK data, focusing on clearance rates and volume of distribution .

Q. How can computational modeling predict binding modes with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., HIV-1 gp120). The triazole-pyridazine system may form hydrogen bonds with conserved residues, while the dihydrobenzofuran enhances hydrophobic contacts .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .

Methodological Challenges

Q. What analytical techniques quantify this compound in biological matrices?

- LC-MS/MS : Use a C18 column (Purospher® STAR) with ESI+ ionization. Monitor transitions for the parent ion (e.g., m/z 450 → 132 for fragmentation) and internal standards (e.g., deuterated analogs) .

- Sample prep : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates >85% .

Q. How to design assays for assessing off-target effects or toxicity?

- Panel screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) and hERG channels (patch-clamp) to evaluate metabolic interference and cardiotoxicity .

- Genotoxicity : Ames test (TA98 strain) and micronucleus assay in HepG2 cells .

Data Interpretation

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.